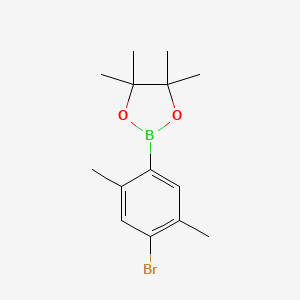
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate
説明
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound is part of the imidazolium family, known for their stability, low volatility, and ability to dissolve a wide range of substances.
作用機序
Target of Action
It is known that imidazolium-based ionic liquids often interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
As an ionic liquid, it may interact with its targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules .
Result of Action
Ionic liquids in general are known to have diverse effects, ranging from antimicrobial activity to solvation of biomolecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other ions can influence the action, efficacy, and stability of ionic liquids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate typically involves the following steps:
Preparation of 3-Methylimidazole: This is achieved by reacting 1-methylimidazole with a methylating agent.
Alkylation: The 3-methylimidazole is then reacted with ethyl iodide to form 1-Ethyl-3-methylimidazole.
Formation of the Ionic Liquid: Finally, 1-Ethyl-3-methylimidazole is reacted with methyl carbonate under controlled conditions to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize by-products.
化学反応の分析
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methyl carbonate group can be replaced by other nucleophiles.
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions, and the reactions are often carried out in polar solvents like water, ethanol, or acetonitrile
科学的研究の応用
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its ability to dissolve both organic and inorganic compounds.
Biology: This compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its use as a drug delivery agent due to its biocompatibility and ability to dissolve a wide range of pharmaceutical compounds.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its ionic conductivity and stability
類似化合物との比較
1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate can be compared to other imidazolium-based ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium iodide
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
These compounds share similar properties but differ in their anions, which can significantly affect their solubility, stability, and reactivity. The uniqueness of this compound lies in its carbonate anion, which imparts specific reactivity and solubility characteristics .
特性
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTZIWVIEAEYBG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.COC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477660 | |
| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-25-7 | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)









